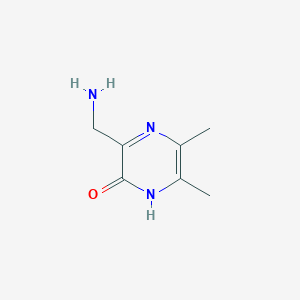
3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one is a heterocyclic organic compound with a pyrazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one typically involves the reaction of 2,3-dimethylpyrazine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-(Aminomethyl)indole: Contains an indole ring, offering different chemical and biological properties.
3-(Aminomethyl)quinoline: Features a quinoline ring, providing unique reactivity and applications.
Uniqueness
3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one is unique due to its specific pyrazine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
生物活性
3-(Aminomethyl)-5,6-dimethylpyrazin-2(1H)-one, a compound belonging to the pyrazine family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C7H11N3O. It features an aminomethyl group that enhances its reactivity and biological interactions. The structural characteristics of this compound contribute to its potential as a pharmacophore in drug development.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study evaluated the radical scavenging capabilities using the DPPH assay, demonstrating that certain derivatives effectively neutralized free radicals, thus suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. For instance, one study reported that specific derivatives inhibited the growth of cancer cell lines, including breast and leukemia cells. The mechanism was attributed to the inhibition of tubulin polymerization, which is essential for cancer cell proliferation .
Table 1: In Vitro Anticancer Activity of Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | MCF7 | 14.4 | Tubulin inhibition |
| 1b | CAKI-1 | 13.6 | Apoptosis induction |
| 1c | K562 | 139 | ROS production inhibition |
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of this compound and its derivatives. These compounds have shown efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes involved in critical cellular processes. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects .
Study on Antioxidant Effects
In a recent study published in Green Chemistry, researchers explored the effects of this compound on oxidative stress markers in human platelets. The findings indicated that certain derivatives significantly reduced reactive oxygen species (ROS) production and platelet aggregation, suggesting a protective role against cardiovascular diseases .
Clinical Implications
A clinical trial is currently investigating the use of this compound as an adjunct therapy in cancer treatment. Preliminary results show promise in enhancing the efficacy of standard chemotherapy regimens by targeting multidrug-resistant cancer cells .
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-(aminomethyl)-5,6-dimethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)10-7(11)6(3-8)9-4/h3,8H2,1-2H3,(H,10,11) |
InChIキー |
AFGKJRZJOQCYOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=O)N1)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















